Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate
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Overview
Description
Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.259 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate typically involves the epoxidation of an appropriate precursor. One common method is the reaction of 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carbaldehyde with methanol in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using similar precursors and catalysts. The process is optimized for yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives.
Scientific Research Applications
Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Epoxy-geranial: Similar structure with an oxirane ring and an aldehyde group.
3-Methyl-3-(4-methyl-3-pentenyl)-2-oxiranecarbaldehyde: Another compound with a similar oxirane ring structure.
Uniqueness
Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.
Properties
CAS No. |
96619-86-2 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-8(2)6-5-7-11(3)9(14-11)10(12)13-4/h6,9H,5,7H2,1-4H3 |
InChI Key |
XMILIFWSJFWFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(C(O1)C(=O)OC)C)C |
Origin of Product |
United States |
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